molecular formula C14H14N6O2S5 B2915681 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 477215-01-3

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2915681
CAS No.: 477215-01-3
M. Wt: 458.61
InChI Key: GEECMBQVPRYXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H14N6O2S5 and its molecular weight is 458.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This article provides an overview of the biological activity associated with this specific compound based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes two distinct thiadiazole moieties linked by an acetamide group. The presence of sulfur and nitrogen atoms in the thiadiazole rings contributes to its biological activity by allowing for various interactions with biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismInhibition Rate (%)Reference
51mXanthomonas oryzae30% at 100 μg/mL
51mRhizoctonia solaniNot specified
OtherStaphylococcus aureusModerate

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, derivatives containing the thiadiazole scaffold have shown activity against several cancer cell lines including MDA-MB-231 and HepG-2. The mechanism involves inhibition of DNA synthesis and targeting key kinases involved in tumorigenesis .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (μM)Reference
N-(5-(ethylthio)-...)MDA-MB-2313.3
N-(5-(ethylthio)-...)HepG-24.37
N-(5-(ethylthio)-...)A5498.03

Anti-inflammatory and Other Activities

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. They inhibit various pathways involved in inflammation and have been studied for their effects on other conditions such as hypertension and convulsions .

The biological activity of this compound can be attributed to:

  • Interaction with Enzymes : The compound may inhibit key enzymes such as carbonic anhydrase and phosphodiesterases which are critical in various physiological processes.
  • DNA Interaction : Studies suggest that thiadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes essential for cancer cell proliferation .
  • Receptor Modulation : Some derivatives act as antagonists at specific receptors (e.g., adenosine receptors), influencing cellular signaling pathways involved in inflammation and cancer progression .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiadiazole derivatives:

  • A study highlighted the synthesis of a series of thiadiazole compounds which were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some exhibited comparable or superior activity to standard antibiotics .
  • Another research effort focused on evaluating the anticancer effects of these derivatives using various cell lines and demonstrated significant cytotoxicity against multiple types of cancer cells .

Properties

IUPAC Name

N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S5/c1-2-23-13-19-18-12(26-13)16-10(22)7-25-14-20-17-11(27-14)15-9(21)6-8-4-3-5-24-8/h3-5H,2,6-7H2,1H3,(H,15,17,21)(H,16,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEECMBQVPRYXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.